molecular formula C10H7F2NO2 B2611954 1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione CAS No. 1500043-24-2

1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione

Cat. No.: B2611954
CAS No.: 1500043-24-2
M. Wt: 211.168
InChI Key: QUWROAHWOLRTGC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.17 g/mol . It belongs to the class of pyrrolidine-2,4-dione derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The core pyrrolidine-2,4-dione structure is a key motif in the design of novel bioactive agents. Research into structurally similar compounds has demonstrated potent biological activities. For instance, peptidomimetics based on this scaffold have shown promising antifungal activity against strains such as Aspergillus niger and Candida albicans . Furthermore, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their anticancer properties . These studies, conducted on aggressive cancer cell lines including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), have identified specific hydrazone derivatives as particularly effective, impacting both 2D and 3D culture models . The inclusion of the 2,4-difluorophenyl group is a strategic design element, as fluorine atoms can profoundly influence a molecule's physicochemical characteristics, its ability to form hydrogen bonds, and its overall interaction with biological targets, thereby potentially enhancing efficacy and stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-9(8(12)3-6)13-5-7(14)4-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWROAHWOLRTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500043-24-2
Record name 1-(2,4-difluorophenyl)pyrrolidine-2,4-dione
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Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyrrolidine-2,4-dione to the aldehyde . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that 1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. Studies have shown that similar compounds can target metabolic pathways crucial for tumor growth, suggesting potential therapeutic applications in cancer treatment .
    • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Its mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
  • Biological Research
    • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. This property can be pivotal in developing new antibiotics or treatments for infectious diseases.
    • Neuropharmacological Effects : The compound's unique structure allows it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Further research is needed to elucidate these effects fully.
  • Organic Synthesis
    • Intermediate in Synthesis : As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its derivatives can serve as precursors for pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed significant inhibition against MIF2 tautomerase activity with IC50 values indicating potent anticancer properties.
  • Anti-inflammatory Research : Similar compounds have shown the ability to reduce inflammation by inhibiting key enzymes involved in the inflammatory cascade. These findings support further exploration of this compound for therapeutic use in inflammatory diseases.
  • Synthesis Applications : The compound has been utilized as an intermediate in synthesizing other biologically active molecules, showcasing its versatility in organic chemistry applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-(2,4-difluorophenyl)pyrrolidine-2,4-dione with key structural analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key References
This compound 2,4-difluorophenyl C₁₀H₇F₂NO₂ 211.17
1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione 4-(trifluoromethoxy)phenyl C₁₁H₈F₃NO₃ 259.18
1-(2,4-Dichlorophenyl)pyrrolidine-2,4-dione 2,4-dichlorophenyl C₁₀H₇Cl₂NO₂ 244.08
1-(2-Chlorophenyl)pyrrolidine-2,4-dione 2-chlorophenyl C₁₀H₈ClNO₂ 227.63

Key Observations :

  • Halogen substitution significantly impacts molecular weight and lipophilicity. The trifluoromethoxy derivative (259.18 g/mol) exhibits higher molecular weight due to the bulky CF₃O group , whereas chloro-substituted analogs (e.g., 244.08 g/mol for dichloro) demonstrate increased halogen-dependent polarity .
  • Fluorine atoms in the 2,4-difluorophenyl derivative enhance metabolic stability and bioavailability compared to non-halogenated analogs, as fluorine’s electronegativity improves binding to biological targets .
Antifungal Activity

Pyrrolidine-2,4-dione derivatives with substituted phenyl groups exhibit potent antifungal properties:

  • Compounds 132 and 133 (EC₅₀: 1.63–2.04 μg/mL against Rhizoctonia cerealis) outperform this compound in antifungal efficacy, suggesting that additional substituents (e.g., hydrazine or diphenyl ether pharmacophores) enhance activity .
  • Derivatives containing benzylidene hydrazine or phenylallyl groups (e.g., compound 1b ) show moderate larvicidal activity (61% mortality at 100 mg/mL), indicating that bioactivity depends on both the pyrrolidine core and auxiliary functional groups .
Therapeutic Potential
  • Alzheimer’s Disease : Designed analogs like 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione (pIC₅₀ = 3.124) demonstrate superior inhibitory activity compared to donepezil (pIC₅₀ = 2.7643), highlighting the role of nitro and hydroxyl groups in enhancing efficacy .
  • Antimicrobial Activity : Derivatives with 4-hydroxyphenyl or acyl groups exhibit moderate antimicrobial effects, though this compound’s activity in this context remains understudied .

Biological Activity

1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a difluorophenyl substituent, which influences its reactivity and interactions with biological targets. The molecular formula is C10_{10}H8_{8}F2_{2}N2_{2}O2_{2}.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors . Research indicates that it may act as an inhibitor of various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Target Enzymes

  • Dipeptidyl Peptidase-4 (DPP-4) : Some studies suggest that derivatives of pyrrolidine compounds can inhibit DPP-4, which plays a critical role in glucose metabolism and may be beneficial for diabetes management .
  • Aromatase : Related compounds have shown inhibition against human placental aromatase, indicating potential applications in hormone-related therapies .

Biological Activities

This compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Antiviral Activity : The compound is being investigated for its antiviral properties, particularly in the context of emerging viral infections.
  • Anti-inflammatory Effects : There is evidence that related pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential .

Case Studies and Experimental Results

  • Synthesis and Evaluation : A series of pyrrolidine derivatives were synthesized and evaluated for their biological activity. For example, compounds similar to 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione showed promising results as DPP-4 inhibitors with significant effects on glucose homeostasis in preclinical models .
    CompoundBiological ActivityIC50 (µM)
    1-(2,4-Difluorophenyl)pyrrolidine-2,5-dioneDPP-4 Inhibition20.0
    Related Pyrrolidine DerivativeAromatase Inhibition23.8
  • In Vivo Studies : In vivo experiments demonstrated that certain derivatives had a significant impact on serotonin receptors (5-HT1A), which are crucial for mood regulation and could lead to antidepressant effects .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target receptors/enzyme active sites. These findings support the hypothesis that the compound can effectively modulate biological pathways through specific molecular interactions .

Q & A

Q. Resolution Strategy :

Replicate conditions with controlled variables (solvent, catalyst).

Use HPLC to quantify side products (e.g., uncyclized intermediates).

Advanced: What structural features influence biological activity?

Methodological Answer:
The 2,4-difluorophenyl group enhances lipophilicity and membrane permeability, while the dione moiety enables hydrogen bonding with biological targets . Key findings:

  • Dihedral Angle Effects : A planar dione ring (confirmed by X-ray) optimizes target binding .
  • Fluorine Substituents : Meta/para fluorine positions modulate electron-withdrawing effects, altering reactivity in antimicrobial assays .

Example : Derivatives with bulkier aryl groups show reduced activity due to steric hindrance .

Advanced: How can computational methods guide derivative design?

Methodological Answer:

  • DFT Calculations : Predict electron distribution (e.g., Fukui indices identify reactive sites for electrophilic substitution) .
  • Molecular Docking : Screens derivatives against enzymes (e.g., bacterial enoyl-ACP reductase) to prioritize synthesis .

Q. Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Validate docking poses with MD simulations (AMBER).

Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Recrystallization : Ethyl acetate/hexane (1:3) yields >95% purity .
  • Column Chromatography : Silica gel (230-400 mesh) with gradient elution (CH₂Cl₂:MeOH 98:2 → 95:5) removes polar impurities .

Advanced: How does pH affect stability in biological assays?

Methodological Answer:

  • pH 7.4 (Physiological) : The dione ring remains intact, but hydrolysis occurs at pH > 8.
  • Mitigation : Use buffered solutions (PBS) and store at -20°C to prevent degradation .

Basic: What analytical techniques validate purity?

Methodological Answer:

  • HPLC : C18 column, 254 nm UV detection, retention time 6.2 min (≥99% purity) .
  • Melting Point : Sharp mp 148-150°C indicates high crystallinity .

Advanced: How to address low yields in scaled-up synthesis?

Methodological Answer:

  • Heat Transfer Optimization : Use jacketed reactors to maintain uniform temperature during cyclization.
  • Catalyst Recycling : Immobilize H₂SO₄ on silica gel to reduce waste .

Advanced: What are the mechanistic insights into its antimicrobial activity?

Methodological Answer:
The compound disrupts bacterial cell wall synthesis via:

Enoyl-ACP Reductase Inhibition : Competitive binding to the NADH cofactor pocket .

Membrane Permeabilization : Fluorophenyl groups insert into lipid bilayers, detected via fluorescent dye leakage assays .

Validation : MIC values (e.g., 2 µg/mL against S. aureus) correlate with LogP (2.8) and H-bond acceptor count .

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